CID 21425825
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Overview
Description
Ethyl[bis(octyloxy)]silane is an organosilicon compound characterized by the presence of ethyl and octyloxy groups attached to a silicon atom. Organosilanes, including Ethyl[bis(octyloxy)]silane, are widely used in various fields due to their unique chemical properties, such as their ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[bis(octyloxy)]silane typically involves the reaction of ethylsilane with octanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, the production of Ethyl[bis(octyloxy)]silane involves continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl[bis(octyloxy)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or siloxanes.
Substitution: Nucleophilic substitution reactions are common, where the octyloxy groups can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Ethyl[bis(octyloxy)]silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Ethyl[bis(octyloxy)]silane involves the hydrolysis of the silane to form silanols, which then react with surface hydroxyl groups to form strong Si-O-Si linkages. This process is facilitated by the presence of water or moisture on the surface. The resulting siloxane network provides enhanced adhesion and stability .
Comparison with Similar Compounds
- Trimethoxy(ethyl)silane
- Triethoxy(octyl)silane
- Dimethoxy(dimethyl)silane
Comparison: Ethyl[bis(octyloxy)]silane is unique due to its combination of ethyl and octyloxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both water resistance and strong adhesion. In contrast, compounds like Trimethoxy(ethyl)silane and Triethoxy(octyl)silane may offer different balances of these properties, making them suitable for other specific applications .
Properties
Molecular Formula |
C18H39O2Si |
---|---|
Molecular Weight |
315.6 g/mol |
InChI |
InChI=1S/C18H39O2Si/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |
InChI Key |
GXCHJUJMYSMUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](CC)OCCCCCCCC |
Origin of Product |
United States |
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